

Application Note & Protocol: CTAB-Based DNA Extraction from Herbarium Specimens

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Compound of Interest

Compound Name: *Hexadecyltrimethylammonium chloride*

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Introduction and Application Notes

Herbarium specimens are an invaluable repository of plant biodiversity, offering a historical and temporal window into the planet's flora.[1][2] For researchers in fields ranging from phylogenetics to drug discovery, these collections provide access to rare, extinct, or geographically remote species.[2][3][4] However, extracting high-quality DNA from these specimens presents significant challenges. Over time, DNA becomes highly fragmented and degraded.[1][5][6][7] Furthermore, the preservation process and the plants' own biochemistry can lead to high concentrations of secondary metabolites, such as polyphenols and polysaccharides, which co-precipitate with DNA and inhibit downstream enzymatic reactions like PCR.[5][8][9]

The Cetyltrimethylammonium Bromide (CTAB) method is a robust and cost-effective lysis-based protocol widely adapted for isolating DNA from plant tissues, especially those rich in inhibitory compounds.[8][10] The cationic detergent CTAB effectively lyses cells, denatures proteins, and forms complexes with polysaccharides, allowing for their removal.[10] Standard CTAB protocols often require modifications to overcome the specific challenges posed by herbarium specimens.[3] Key modifications include:

- **Addition of Antioxidants:** Reagents like β -mercaptoethanol and polyvinylpyrrolidone (PVP) are crucial.[8] β -mercaptoethanol is an antioxidant that prevents the oxidation of

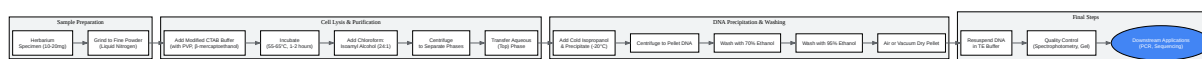
polyphenols, which can damage DNA, while PVP binds to polyphenolic compounds, preventing their co-precipitation with the DNA.[5][8] For herbarium specimens, an increased concentration of β -mercaptoethanol may be beneficial.[5]

- **Optimized Lysis Conditions:** While typical protocols use a 60-65°C incubation, some studies suggest that a shorter and cooler lysis step can yield purer DNA from herbarium tissues by reducing oxidation and preventing further DNA fragmentation.[8][11]
- **Extended Precipitation:** Due to the fragmented nature of DNA in older specimens, extending the isopropanol precipitation time (e.g., overnight to several days at -20°C) can significantly improve the yield of short DNA fragments.[5]

This document provides a detailed, modified CTAB protocol optimized for herbarium specimens and summarizes quantitative data to guide researchers in obtaining DNA suitable for downstream applications, including PCR, DNA barcoding, and next-generation sequencing.

Experimental Workflow

The following diagram illustrates the key stages of the modified CTAB DNA extraction process for herbarium specimens.



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Caption: Workflow for Modified CTAB DNA Extraction from Herbarium Specimens.

Detailed Experimental Protocol

This protocol is a synthesis of several modified CTAB methods optimized for old or difficult plant tissues.[\[5\]](#)[\[6\]](#)[\[12\]](#)

I. Materials and Reagents

- 2x CTAB Lysis Buffer:
 - 2% (w/v) CTAB (Cetyltrimethylammonium Bromide)
 - 100 mM Tris-HCl, pH 8.0
 - 20 mM EDTA, pH 8.0
 - 1.4 M NaCl
 - Autoclave and store at room temperature.
- Additives (prepare fresh before use):
 - 2% (w/v) Polyvinylpyrrolidone (PVP-40)
 - 0.4% (v/v) β -mercaptoethanol (add to lysis buffer in a fume hood just before use)
- Other Reagents:
 - Chloroform:Isoamyl Alcohol (24:1 mixture)
 - Isopropanol (100%), ice-cold
 - Ethanol (70% and 95%), ice-cold
 - TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
 - Liquid Nitrogen
- Equipment:
 - Mortar and pestle

- 1.5 mL or 2.0 mL microcentrifuge tubes
- Microcentrifuge
- Water bath or heating block
- Vortexer
- Pipettes and sterile filter tips
- Fume hood

II. Procedure

- Sample Preparation: a. Weigh 10-20 mg of dried herbarium leaf tissue.[\[12\]](#) Avoid areas with visible fungal growth or excessive adhesives. b. Place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a very fine powder using the pestle.[\[10\]](#)[\[13\]](#) This step is critical for breaking tough plant cell walls. c. Carefully transfer the powdered tissue to a labeled 2.0 mL microcentrifuge tube.
- Lysis: a. In a fume hood, prepare the modified 2x CTAB lysis buffer by adding β -mercaptoethanol to a final concentration of 0.4% and PVP to 2%. b. Add 600 μ L of the pre-warmed (65°C) modified CTAB buffer to the powdered tissue.[\[14\]](#) c. Vortex thoroughly to create a slurry. Ensure no clumps of tissue remain. d. Incubate the mixture in a water bath at 65°C for 1-2 hours, with occasional gentle mixing.[\[14\]](#) Note: For particularly fragile or old DNA, consider a lower temperature (55°C) to reduce further degradation.[\[8\]](#)[\[11\]](#)
- Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal volume (600 μ L) of Chloroform:Isoamyl alcohol (24:1). c. Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Do not vortex, as this can shear the DNA. d. Centrifuge at 13,000 rpm for 15-20 minutes at room temperature.[\[14\]](#) The mixture will separate into three layers: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and a bottom organic phase.[\[12\]](#) e. Carefully pipette the top aqueous phase into a new, clean 1.5 mL microcentrifuge tube. It is critical to avoid transferring any of the middle interface layer, as this contains contaminants.[\[5\]](#) If the interface is disturbed, repeat the chloroform extraction.

- **Precipitation:** a. To the collected aqueous phase, add 0.7 volumes (approx. 400 μ L) of ice-cold 100% isopropanol. b. Mix gently by inversion. A white, stringy precipitate of DNA may become visible. c. Incubate at -20°C to precipitate the DNA. For herbarium specimens, a longer incubation period is highly recommended, from overnight to several days, to maximize the recovery of small DNA fragments.[\[5\]](#)
- **Washing:** a. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA. b. Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be small and translucent. c. Add 700 μ L of ice-cold 70% ethanol to wash the pellet. This removes co-precipitated salts. d. Centrifuge at 13,000 rpm for 5 minutes at 4°C . e. Decant the ethanol carefully. Repeat the wash step with 700 μ L of ice-cold 95% ethanol.[\[12\]](#) f. After the final wash, decant the ethanol and briefly centrifuge the tube again to collect any remaining liquid. Remove the last traces of ethanol with a fine pipette tip.
- **Resuspension:** a. Air-dry the pellet for 10-15 minutes at room temperature, or until the ethanol has evaporated. Do not over-dry the pellet, as this can make it difficult to dissolve. b. Resuspend the DNA pellet in 30-50 μ L of TE buffer. The volume can be adjusted based on the pellet size. c. Incubate at 55°C for 30-60 minutes or at 4°C overnight to aid in dissolving the DNA.
- **Quality Control:** a. Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A_{260}/A_{280} ratio of ~ 1.8 is indicative of pure DNA, while the A_{260}/A_{230} ratio should ideally be between 1.8 and 2.2.[\[8\]](#) Lower ratios often indicate contamination with proteins or polysaccharides/phenols, respectively. b. Check DNA integrity by running an aliquot on a 1% agarose gel. DNA from herbarium specimens will often appear as a smear, indicating degradation, rather than a distinct high-molecular-weight band.[\[5\]](#)

Quantitative Data Summary

The success of DNA extraction from herbarium specimens can vary significantly based on the age of the specimen, plant species, and protocol modifications. The table below summarizes comparative data from published studies.

Sample Type / Method	Avg. DNA Concentration	Avg. A260/A280 Ratio	Avg. A260/A230 Ratio	Key Findings & Reference
Herbarium Specimens (Modified CTAB)	82 - 446.8 ng/ μ L	Low (unspecified)	Low (unspecified)	CTAB method yielded higher concentrations but lower purity compared to commercial kits on old specimens. [3] [15]
Herbarium Specimens (Commercial Kit)	11.37 - 37.25 ng/ μ L	1.62 - 2.39	Not Reported	Commercial kits yielded lower DNA concentrations but higher purity, suitable for PCR. [3] [15]
Herbarium Specimens (Modified CTAB)	~249 ng/ μ L	Not specified	Not specified	Modified CTAB method yielded significantly higher DNA concentration than Qiagen or Thermo Fisher kits. [9]
Herbarium Specimens + doubled PVP-40	~337 ng/ μ L	~2.00	Not specified	Doubling PVP in the CTAB buffer improved both DNA concentration and purity (A260/280 ratio). [9]

Herbarium Specimens (Unmodified CTAB)	234 ng/μL	1.63	Not Reported	DNA failed to amplify in PCR, likely due to inhibitors.[14]
Herbarium Specimens (Modified CTAB)	519.8 ng/μL	1.32	Not Reported	Modifications to the CTAB protocol improved DNA yield, but purity remained low. [14]
Herbarium vs. Silica-Dried Tissue	Lower Yield	Lower Ratio	Lower Ratio	DNA extracted from herbarium specimens consistently showed lower yield, purity, and shorter fragment lengths compared to silica-dried tissue from the same species.[5][8]

Note: DNA yield and quality are highly variable. The values presented are averages from specific studies and should be considered as representative examples. Purity ratios for herbarium DNA are often suboptimal but may still be viable for downstream applications, especially with robust polymerases.

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